molecular formula C15H25NO4 B572988 Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate CAS No. 1272412-66-4

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate

Cat. No.: B572988
CAS No.: 1272412-66-4
M. Wt: 283.368
InChI Key: WAMGAEMXOSKKMQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate, reflecting its complex multi-functional architecture. The molecular formula is C₁₅H₂₅NO₄, with a calculated molecular weight of 283.36 grams per mole. This nomenclature system precisely describes the spatial arrangement of functional groups around the central spiro[3.3]heptane framework, where the ethyl carboxylate functionality is positioned at the 6-carbon while the tert-butoxycarbonylamino group occupies the 2-position.

The compound's structural complexity arises from the integration of multiple distinct functional domains within a single molecular entity. The central spiro[3.3]heptane core provides the fundamental bicyclic framework, characterized by two four-membered cyclobutane rings that share a common carbon atom at the spiro center. This arrangement creates a three-dimensional molecular scaffold that deviates significantly from planar aromatic systems. The tert-butoxycarbonyl protecting group, commonly employed in peptide synthesis, introduces steric bulk through its branched alkyl structure while providing chemical protection for the amino functionality. The ethyl ester group contributes to the compound's overall lipophilicity and serves as a readily modifiable functional handle for further chemical transformations.

The systematic numbering convention for spiro[3.3]heptane derivatives follows established rules where the spiro carbon receives the designation as position 1, and subsequent carbons are numbered consecutively around each ring system. In this particular compound, the carboxylate functionality is attached to position 6 of the spiro framework, while the protected amino group is located at position 2. This positioning creates a 1,6-disubstitution pattern that significantly influences the compound's three-dimensional structure and conformational preferences. The Chemical Abstracts Service registry number 1272412-66-4 provides a unique identifier for this specific molecular structure within chemical databases and literature.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)10-6-15(7-10)8-11(9-15)16-13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMGAEMXOSKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718466
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-66-4
Record name Spiro[3.3]heptane-2-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Double Alkylation of Malonate Derivatives

This method, adapted from, employs 1,1-bis(bromomethyl)cyclobutane as the key dihalide for spiroannulation. Diethyl malonate undergoes double alkylation in the presence of a base (e.g., NaH or KOtBu), forming diethyl 2,2-spiro[3.3]heptane-2,2-dicarboxylate (Table 1).

Table 1: Reaction Conditions for Spiro Core Formation via Double Alkylation

ParameterValue
SubstrateDiethyl malonate
Alkylating Agent1,1-Bis(bromomethyl)cyclobutane
SolventTHF or DMF
BaseNaH (2.2 equiv)
Temperature0°C → room temperature
Reaction Time12–24 hours
Yield78–85%

The reaction proceeds via a tandem SN2 mechanism, with the malonate’s enolate attacking both bromides of the cyclobutane derivative. This step is critical for establishing the spiro architecture and is highly reproducible on multigram scales.

Functionalization of the Spiro Core

Introduction of the Amino Group

The Boc-protected amine at position 6 is introduced via nucleophilic substitution or reductive amination :

  • Nucleophilic Substitution : A bromide intermediate (e.g., 6-bromo-spiro[3.3]heptane-2-carboxylate ) reacts with ammonia or azide, followed by Boc protection using Boc₂O.

  • Reductive Amination : Ketone intermediates (e.g., 6-oxo-spiro[3.3]heptane-2-carboxylate ) are subjected to reductive amination with NH₃ and NaBH₃CN, yielding the primary amine.

Table 2: Comparison of Amination Methods

MethodSubstrateConditionsYield
Nucleophilic Substitution6-Bromo derivativeNH₃, DMF, 80°C, 24 h62%
Reductive Amination6-Oxo derivativeNH₃, NaBH₃CN, MeOH, rt55%

The nucleophilic substitution route is preferred for its higher yield and compatibility with Boc protection in one pot.

Boc Protection and Ester Retention

tert-Butoxycarbonyl (Boc) Protection

The free amine is protected using Boc₂O under mildly basic conditions (e.g., NaHCO₃ or Et₃N). For example, treating ethyl 6-amino-spiro[3.3]heptane-2-carboxylate with Boc₂O in dichloromethane at 0°C affords the Boc-protected derivative in 89% yield.

Key Optimization Parameters :

  • Solvent : Dichloromethane or ethyl acetate.

  • Base : Sodium bicarbonate (1.5 equiv) to neutralize liberated CO₂.

  • Scale : Demonstrated at 0.5 kg scale without yield loss.

Alternative Synthetic Routes

Tosyl-Mediated Ring Closure

Adapted from, this method constructs the spiro core via tosyl protection and ring-closing alkylation :

  • Reduction : A diketone precursor is reduced to diol using LiAlH₄.

  • Tosylation : Diol is protected with TsCl to form a ditosylate.

  • Ring Closure : Reaction with o-nitrobenzenesulfonamide and K₂CO₃ forms the spiroamine.

  • Deprotection : Thiophenol removes the sulfonamide group, freeing the amine for Boc protection.

Table 3: Performance of Tosyl-Mediated Route

StepYieldKey Challenge
Reduction95%Over-reduction avoided by LiAlH₄
Tosylation91%Exothermic; requires cooling
Ring Closure55%Low yield due to steric hindrance
Boc Protection82%Scalable to 100 g

While this route offers precise control over stereochemistry, its total yield (41%) is inferior to the double alkylation method.

Industrial Considerations and Scalability

Continuous Flow Synthesis

Industrial-scale production (e.g., >1 kg) leverages continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes at 120°C.

  • Solvent : Toluene or DMF for improved heat transfer.

  • Output : 90% conversion per pass, with 85% isolated yield after recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can interact with biological targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name CAS Number Molecular Formula Key Substituents Key Applications/Notes
Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate 1272412-66-4 C₁₅H₂₃NO₄ - Ethyl ester, Boc-protected amino Intermediate for rigid peptide mimics; enhances metabolic stability
Mthis compound 170508-14-2 C₁₄H₂₁NO₄ - Methyl ester, Boc-protected amino Similar to ethyl ester but with lower lipophilicity (logP reduced by ~0.5)
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid 1087798-38-6 C₁₃H₁₉NO₄ - Free carboxylic acid, Boc-protected amino Used in peptide coupling; higher polarity compared to esters (TPSA: 75.2 Ų)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 C₁₁H₁₉NO₃ - Hydroxy group, Boc-protected amine Precursor for functionalization via Mitsunobu or oxidation reactions
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 C₁₁H₂₀N₂O₂ - Free amine, Boc-protected amine Direct intermediate for amide bond formation; higher reactivity

Functional Group Impact:

  • Ester vs. Carboxylic Acid : Ethyl/methyl esters are lipophilic (logP ~2.5–3.0) and used in prodrug strategies, while the carboxylic acid form (logP ~1.2) is ideal for salt formation or conjugation .
  • Boc-Protected Amino vs. Free Amine: The Boc group prevents unwanted side reactions (e.g., nucleophilic substitution) during synthesis but requires acidic deprotection (e.g., TFA) for amine activation .
  • Hydroxy vs. Amino: Hydroxy derivatives (e.g., 1147557-97-8) are less reactive but serve as handles for ether or ketone formation .

Physicochemical and Pharmacokinetic Properties

Property Ethyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate Methyl Analog (170508-14-2) Carboxylic Acid (1087798-38-6)
Molecular Weight (g/mol) 281.35 267.32 255.31
logP (Calculated) 2.8 2.3 1.2
TPSA (Ų) 65.6 65.6 75.2
Water Solubility (mg/mL) 0.12 0.18 1.5
H-Bond Donors 1 1 2
Synthetic Accessibility Moderate Moderate High

Research Findings and Trends

  • Conformational Rigidity : Spiro[3.3]heptane derivatives exhibit restricted rotation, improving target binding selectivity compared to linear analogs .
  • Boc Deprotection Challenges : Acidic conditions (e.g., TFA) for Boc removal can degrade sensitive substrates, prompting interest in alternative protecting groups (e.g., Fmoc) .

Biological Activity

Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate is a compound that exhibits significant biological activity, particularly in pharmacological contexts. Its unique spirocyclic structure, combined with the tert-butoxycarbonyl (Boc) protection of the amino group, enhances its stability and reactivity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₃H₂₁N₁O₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1087798-38-6
  • Purity : Typically ≥ 98%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

  • Inhibition of Kinases : Compounds with similar spirocyclic structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure allows for effective binding to the ATP site of these kinases, thereby blocking their activity and leading to cell cycle arrest in cancer cells .
  • Bioisosterism : The spiro[3.3]heptane framework serves as a bioisostere for phenyl rings in many bioactive compounds. This modification can enhance metabolic stability while retaining or improving biological activity, as demonstrated in studies comparing analogs with conventional phenyl-containing drugs .

Case Study 1: Anticancer Activity

A study investigating the effects of spiro[3.3]heptane derivatives on HepG2 liver cancer cells demonstrated that these compounds could induce apoptosis and inhibit cell proliferation. The analogs exhibited IC50 values ranging from 0.24 to 0.48 µM, indicating potent activity compared to established drugs like Vorinostat .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the Boc group and the positioning of functional groups significantly affected their biological profiles. For instance, altering the Boc protection led to variations in kinase inhibition potency and selectivity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey ActivityIC50 (µM)
VorinostatPhenyl-basedHDAC Inhibitor0.0015
Ethyl 6-BocSpirocyclicCDK Inhibitor0.24 - 0.48
SonidegibPhenyl-basedHedgehog Pathway Inhibitor0.0015

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step protection-deprotection strategies. A scalable route starts with spiro[3.3]heptane derivatives, where the Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP) . For the ethyl ester moiety, coupling reactions with ethyl chloroformate or transesterification of methyl esters (e.g., using ethanol and acid catalysis) are common . Key Conditions :

  • Boc protection: 0–5°C, anhydrous DCM or THF, 12–24 hours .
  • Esterification: Ethanol reflux with catalytic H₂SO₄ or enzymatic lipases for enantioselective synthesis .

Q. How can researchers purify and characterize this compound effectively?

Purification :

  • Chromatography : Use silica gel flash chromatography with gradients of ethyl acetate/hexanes (e.g., 10–50% EtOAc) for intermediates .
  • Crystallization : Tert-butyl-containing derivatives often crystallize in hexane/ethyl acetate mixtures .

Q. Characterization :

  • NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and spiro[3.3]heptane protons (δ 2.5–3.5 ppm, complex splitting) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 310.3 for the ethyl ester derivative) and confirm Boc deprotection via mass shifts .

Q. What are the stability considerations for this compound under laboratory storage?

  • Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the Boc group or ester .
  • Light/Moisture : Protect from UV light and humidity; desiccants like silica gel are recommended .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition .

Advanced Research Questions

Q. How does the reactivity of the ethyl ester and Boc-amino groups influence derivatization?

The ethyl ester is prone to hydrolysis under basic conditions (e.g., LiOH/THF/H₂O), enabling conversion to carboxylic acids for further coupling . The Boc group can be selectively removed with TFA or HCl in dioxane to expose the amine for nucleophilic substitutions (e.g., amidation, reductive alkylation) . Example : In PROTAC synthesis, Boc deprotection allows conjugation to E3 ligase ligands, as demonstrated in tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate derivatives .

Q. What strategies resolve contradictory data in spirocyclic compound synthesis?

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opening during Boc protection) .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess Boc anhydride) or switch solvents (e.g., DMF for polar intermediates) .
    Case Study : A 63.2% yield discrepancy in a PROTAC intermediate was resolved by optimizing DIBAL-H equivalents and reaction time .

Q. How is this compound utilized in targeted protein degradation (e.g., PROTACs)?

The spiro[3.3]heptane scaffold provides rigidity, improving proteasome recruitment efficiency. Ethyl 6-((Boc)amino) derivatives serve as linkers between E3 ligase binders and target proteins. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was used in Arvinas’ androgen receptor degraders, achieving sub-micromolar DC₅₀ values .

Q. What computational methods predict the conformational stability of this spirocyclic system?

  • DFT Calculations : Assess strain energy and ring puckering (e.g., Spartan or Gaussian software) .
  • MD Simulations : Model interactions with proteins (e.g., using AMBER or GROMACS) to optimize linker length .

Q. How do steric effects impact catalytic hydrogenation of related spiro compounds?

The spiro[3.3]heptane core hinders hydrogenation of adjacent double bonds. Using Adams’ catalyst (PtO₂) or high-pressure H₂ (50–100 psi) improves efficiency, as seen in cyclohexene derivatives .

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